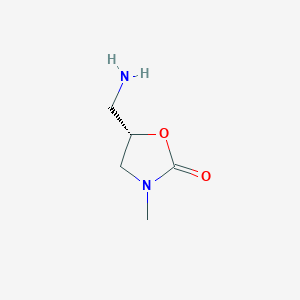
(S)-5-(Aminomethyl)-3-methyloxazolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-5-(Aminomethyl)-3-methyloxazolidin-2-one is a chiral oxazolidinone derivative. This compound is notable for its unique structure, which includes an oxazolidinone ring with an aminomethyl group at the 5-position and a methyl group at the 3-position. The stereochemistry of the compound is specified by the (S)-configuration, indicating the spatial arrangement of the substituents around the chiral center.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One of the common methods for synthesizing (S)-5-(Aminomethyl)-3-methyloxazolidin-2-one involves the Strecker synthesis, which is a multi-component reaction that includes an aldehyde, ammonia, and hydrogen cyanide . The reaction proceeds through the formation of an imine intermediate, which then undergoes nucleophilic addition by cyanide to form an aminonitrile. The aminonitrile is subsequently hydrolyzed to yield the desired oxazolidinone compound.
Industrial Production Methods
In industrial settings, the synthesis of this compound may involve the use of solid-phase peptide synthesis (SPPS) techniques. Aminomethyl resins are commonly used as functionalized supports for SPPS, allowing for the efficient assembly of the oxazolidinone structure through sequential addition of reagents .
Análisis De Reacciones Químicas
Types of Reactions
(S)-5-(Aminomethyl)-3-methyloxazolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives.
Reduction: Reduction reactions can convert the oxazolidinone ring to other functional groups.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted oxazolidinones, amines, and other heterocyclic compounds, depending on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
(S)-5-(Aminomethyl)-3-methyloxazolidin-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antitumor properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of various fine chemicals and as a catalyst in certain industrial processes
Mecanismo De Acción
The mechanism of action of (S)-5-(Aminomethyl)-3-methyloxazolidin-2-one involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological macromolecules, influencing their function. The oxazolidinone ring can also participate in various biochemical pathways, modulating enzyme activity and cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
4-Aminocoumarin derivatives: These compounds share the aminomethyl group and have similar biological activities.
3-Hetarylcoumarins: These compounds also contain heterocyclic rings and exhibit similar reactivity patterns.
Uniqueness
(S)-5-(Aminomethyl)-3-methyloxazolidin-2-one is unique due to its specific stereochemistry and the presence of both an aminomethyl group and an oxazolidinone ring. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound in various research and industrial applications.
Propiedades
Fórmula molecular |
C5H10N2O2 |
|---|---|
Peso molecular |
130.15 g/mol |
Nombre IUPAC |
(5S)-5-(aminomethyl)-3-methyl-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C5H10N2O2/c1-7-3-4(2-6)9-5(7)8/h4H,2-3,6H2,1H3/t4-/m0/s1 |
Clave InChI |
CTCJZEIJGYQHQH-BYPYZUCNSA-N |
SMILES isomérico |
CN1C[C@@H](OC1=O)CN |
SMILES canónico |
CN1CC(OC1=O)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



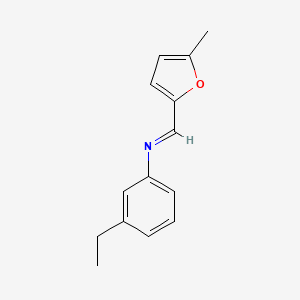
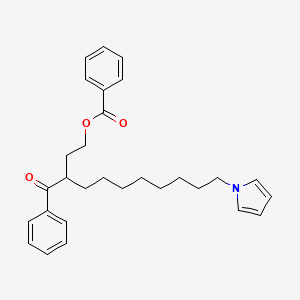
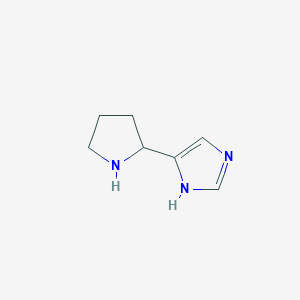
![3-(2,5-Dichlorophenyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12892029.png)



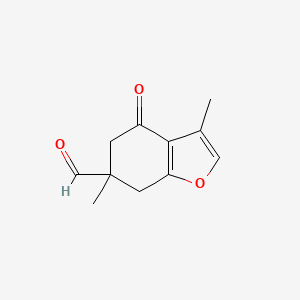
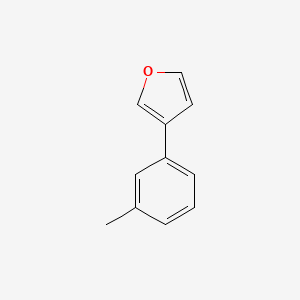

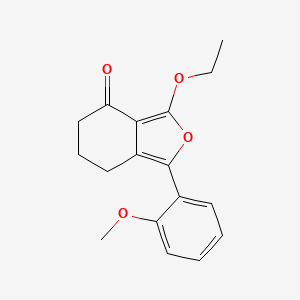
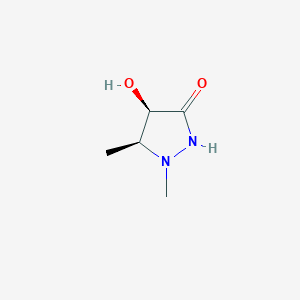
![2,6-Dimethyl-3-phenyl-1H-pyrrolo[3,2-c]pyridin-4(5H)-one](/img/structure/B12892074.png)
